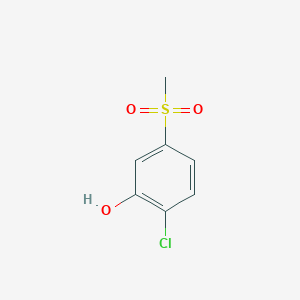
Acetic acid;6,7-dimethylnaphthalene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6,7-dimethylnaphthalene-1,4-diol is a compound that combines the properties of acetic acid and a naphthalene derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The naphthalene derivative, 6,7-dimethylnaphthalene-1,4-diol, is an aromatic compound with two hydroxyl groups positioned on the first and fourth carbon atoms of the naphthalene ring, and two methyl groups on the sixth and seventh carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,7-dimethylnaphthalene-1,4-diol typically involves the following steps:
Naphthalene Derivative Synthesis: The starting material, naphthalene, undergoes a series of reactions to introduce the hydroxyl and methyl groups. This can be achieved through Friedel-Crafts alkylation to introduce the methyl groups, followed by hydroxylation to add the hydroxyl groups.
Acetylation: The resulting 6,7-dimethylnaphthalene-1,4-diol is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in 6,7-dimethylnaphthalene-1,4-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
Acetic acid;6,7-dimethylnaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;6,7-dimethylnaphthalene-1,4-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
Pathways: The compound can modulate oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethylnaphthalene-1,4-diol: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Naphthalene-1,4-diol: Lacks the methyl groups, affecting its solubility and biological activity.
Acetic acid: A simple carboxylic acid without the aromatic ring, used widely in various applications.
Uniqueness
Acetic acid;6,7-dimethylnaphthalene-1,4-diol is unique due to the combination of the acetic acid moiety and the substituted naphthalene ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
59832-95-0 |
|---|---|
Fórmula molecular |
C16H20O6 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
acetic acid;6,7-dimethylnaphthalene-1,4-diol |
InChI |
InChI=1S/C12H12O2.2C2H4O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13;2*1-2(3)4/h3-6,13-14H,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
VPEQXJZWMJSKKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2C=C1C)O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


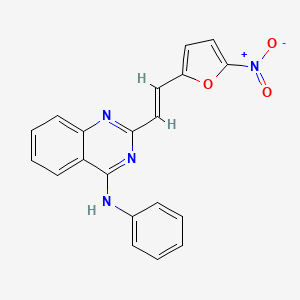

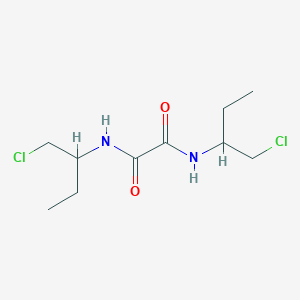

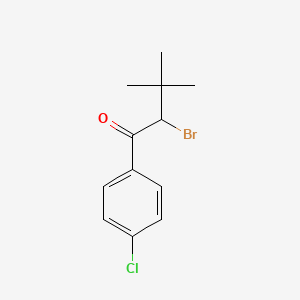
![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
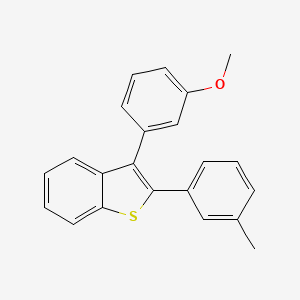
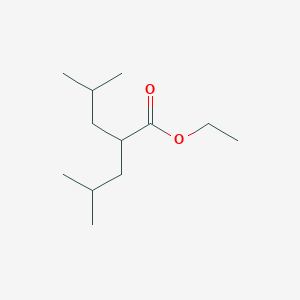

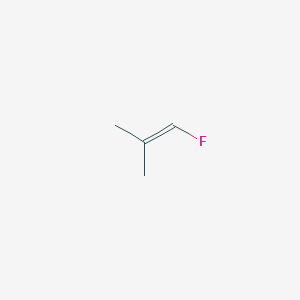
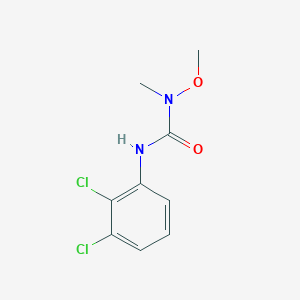
![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
